Lipophilicity Gain Over Unsubstituted 6-Phenylmorpholin-3-one (XLogP3-AA)
The para‑methyl substituent of 6-(4-methylphenyl)morpholin-3-one imparts a measurable increase in computed lipophilicity relative to 6‑phenylmorpholin-3-one. PubChem‑computed XLogP3‑AA values are 1.1 for the target compound versus 0.7 for the unsubstituted phenyl analog [1][2]. This +0.4 log unit difference translates to an approximately 2.5‑fold higher partition coefficient, which may enhance passive membrane diffusion while modestly increasing the risk of plasma protein binding [1][2]. The TPSA remains identical at 38.3 Ų for both compounds, indicating that the lipophilicity gain is not accompanied by a change in polar surface area [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (Unitless) |
| Comparator Or Baseline | 6-Phenylmorpholin-3-one (CAS 5493-95-8): XLogP3-AA = 0.7 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (~2.5× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021.05.07 release; TPSA = 38.3 Ų for both compounds |
Why This Matters
A higher XLogP3 may improve membrane permeability for intracellular targets, but scientists must verify that the gain does not compromise aqueous solubility or increase off-target binding.
- [1] PubChem Compound Summary for CID 55277136, 6-(4-Methylphenyl)morpholin-3-one. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/951627-10-4 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 12400351, 6-Phenylmorpholin-3-one. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5493-95-8 (accessed 2026-04-28). View Source
